![molecular formula C9H7ClN2OS B5888575 5-(4-chlorobenzyl)-1,3,4-oxadiazole-2-thiol CAS No. 93073-38-2](/img/structure/B5888575.png)
5-(4-chlorobenzyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
5-(4-chlorobenzyl)-1,3,4-oxadiazole-2-thiol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for use in several research areas.
Scientific Research Applications
Corrosion Inhibition
5-(4-chlorobenzyl)-1,3,4-oxadiazole-2-thiol and its derivatives have been studied for their corrosion inhibition properties. For example, 1,3,4-oxadiazole derivatives have shown potential in inhibiting corrosion in mild steel in acidic environments. These inhibitors form a protective layer on the metal surface, reducing corrosion rates (Ammal, Prajila, & Joseph, 2018).
Antimicrobial and Antioxidant Properties
Several studies have highlighted the antimicrobial and antioxidant potential of 1,3,4-oxadiazole derivatives. These compounds exhibit significant inhibitory activities against various bacterial and fungal species, making them potential candidates for treating infectious diseases. Additionally, some derivatives have shown promising antioxidant properties, comparable to standard antioxidants like ascorbic acid and α-tocopherol (Yarmohammadi, Beyzaei, Aryan, & Moradi, 2020).
Structural Analysis and Biological Screening
Structural analysis through various spectroscopic techniques has been conducted to confirm the composition of 1,3,4-oxadiazole derivatives. Biological screening for antimicrobial activities against a range of pathogens has been performed, providing insights into the potential therapeutic applications of these compounds (R., Kumar, Kumar, & ., 2017).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding patterns of 1,3,4-oxadiazole derivatives to various biological targets. These studies help in predicting the biological activities and potential therapeutic applications of these compounds (Khalid, Aziz‐ur‐Rehman, Abbasi, Hussain, Malik, Ashraf, & Fatmi, 2016).
Applications in Synthesis of Novel Compounds
1,3,4-oxadiazole derivatives have been used as intermediates in the synthesis of a wide range of novel compounds, including amides, esters, and polyureas. These synthetic applications highlight the versatility of these compounds in chemical research (Saegusa, Watanabe, & Nakamura, 1989).
Biochemical Studies
Biochemical studies have explored the interaction of 1,3,4-oxadiazole derivatives with enzymes and other biological molecules, providing insights into their biochemical mechanisms and potential therapeutic applications (Basra, Batool, Farhat, Tajammal, Khan, Majid, Naeem, Munawar, Zia-ur-Rahman, & Mehr-un-nisa, 2019).
properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3H-1,3,4-oxadiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c10-7-3-1-6(2-4-7)5-8-11-12-9(14)13-8/h1-4H,5H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBIRZKDPDHUGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNC(=S)O2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801202162 | |
Record name | 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801202162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24795233 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
93073-38-2 | |
Record name | 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93073-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Chlorophenyl)methyl]-1,3,4-oxadiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801202162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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